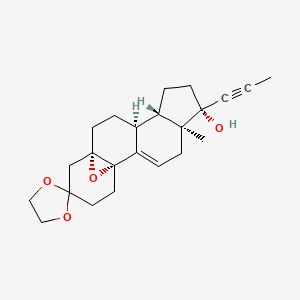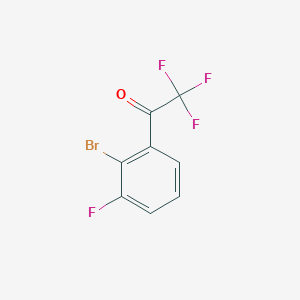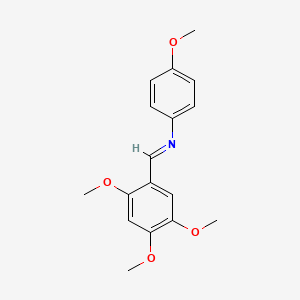
(4-Methoxyphenyl)-(2,4,5-trimethoxybenzylidene)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4,5-trimethoxybenzylidene)-para-anisidine is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group substituted with three methoxy groups at the 2, 4, and 5 positions, and an anisidine moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5-trimethoxybenzylidene)-para-anisidine typically involves the condensation reaction between 2,4,5-trimethoxybenzaldehyde and para-anisidine. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for N-(2,4,5-trimethoxybenzylidene)-para-anisidine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
N-(2,4,5-trimethoxybenzylidene)-para-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility .
科学研究应用
N-(2,4,5-trimethoxybenzylidene)-para-anisidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2,4,5-trimethoxybenzylidene)-para-anisidine involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and imine functionality play crucial roles in its reactivity and biological activity. It can form hydrogen bonds and engage in π-π interactions with target molecules, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
2,4,5-trimethoxybenzylidene propanedinitrile: Known for its use in fluorescence probes and photophysical studies.
2-(2,4,5-trimethoxybenzylidene) hydrazine carbothioamide: Studied for its corrosion inhibitory properties.
4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide: Investigated for its potential antimicrobial activities.
Uniqueness
N-(2,4,5-trimethoxybenzylidene)-para-anisidine stands out due to its specific combination of methoxy and anisidine groups, which confer unique chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its significance compared to similar compounds.
属性
分子式 |
C17H19NO4 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-1-(2,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C17H19NO4/c1-19-14-7-5-13(6-8-14)18-11-12-9-16(21-3)17(22-4)10-15(12)20-2/h5-11H,1-4H3 |
InChI 键 |
HEOFOAUVATYZLA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


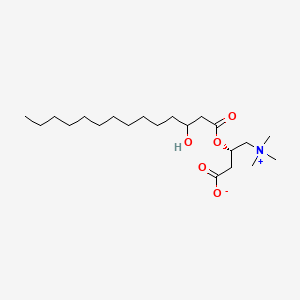

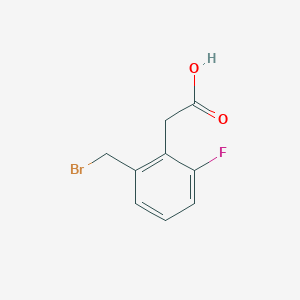
![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)
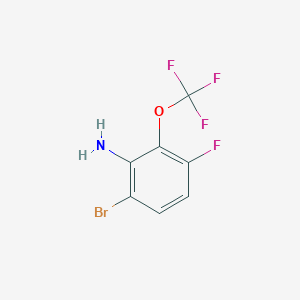
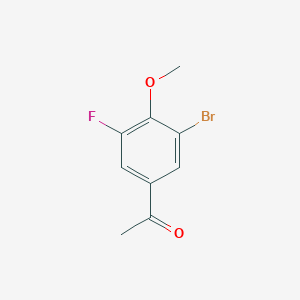
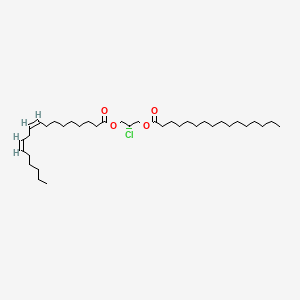
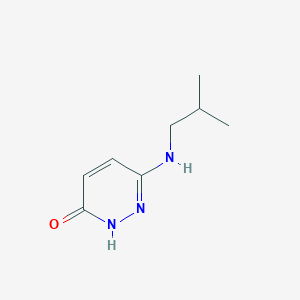
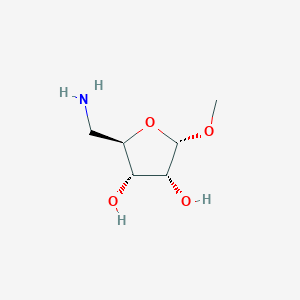
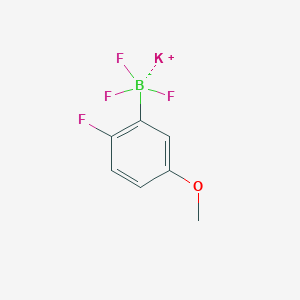
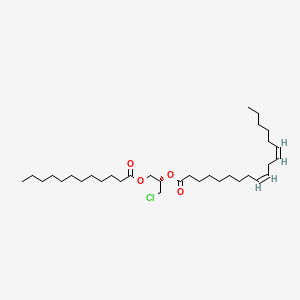
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)
